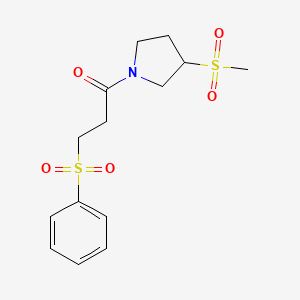

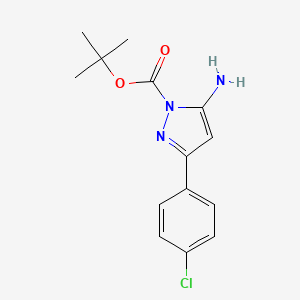

![molecular formula C18H18N2OS2 B2961328 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide CAS No. 325988-32-7](/img/structure/B2961328.png)

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole and benzo[b]thiophene are heterocyclic compounds that have been widely studied due to their diverse biological activities . They are often used as building blocks in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole and benzo[b]thiophene derivatives is often analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Benzothiazole and benzo[b]thiophene compounds can undergo a variety of chemical reactions, including nucleophilic substitution and acetylation .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole and benzo[b]thiophene derivatives can be analyzed using various techniques, including NMR spectroscopy and mass spectrometry .Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

Benzothiazole derivatives have been studied for their potential as anti-tubercular agents. Recent synthetic developments have shown that these compounds exhibit in vitro and in vivo activity against Mycobacterium tuberculosis. The inhibitory concentrations of these molecules have been found to be comparable with standard reference drugs, indicating their potential for further development as anti-tubercular medications .

Antibacterial Agents

The structure of benzothiazole has been incorporated into quinazolin-4(3H)-ones, which have shown potent antibacterial properties. These compounds have been synthesized and evaluated against a variety of Gram-positive and Gram-negative bacteria. Quantitative structure–activity relationship (QSAR) models have been generated to understand the activity contributions due to structural and substituent effects .

Antimicrobial Activity

N1-Alkyl/Aryl derivatives of benzothiazole have been designed and synthesized, demonstrating significant antimicrobial activity. This suggests the compound’s utility in developing new antimicrobial agents that could be effective against a range of microbial infections .

Anti-Inflammatory Properties

Novel derivatives of benzothiazole have been synthesized and analyzed for their anti-inflammatory properties. These compounds have shown promising results in vitro and in silico, with some derivatives exhibiting high inhibition values for COX-1 and COX-2, indicating their potential as anti-inflammatory drugs .

Diverse Biological Activities

Thiazoles, including benzothiazole derivatives, have been recognized for their diverse biological activities. They have been found to act as antioxidants, analgesics, anti-inflammatory agents, and possess antimicrobial, antifungal, antiviral, and even antitumor properties. This broad spectrum of activity makes them valuable scaffolds for pharmaceutical development .

Quorum Sensing Inhibitors

Certain benzothiazole derivatives have been identified as potent selective inhibitors of the LasB quorum sensing system in Gram-negative bacteria. This application is particularly important in the context of bacterial communication and the regulation of virulence factors, offering a novel approach to antimicrobial therapy .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They have been studied for their anti-tubercular and anti-inflammatory properties.

Mode of Action

The mode of action of benzothiazole derivatives can vary depending on the specific compound and its biological activity. For example, some benzothiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation .

Biochemical Pathways

Benzothiazole derivatives may affect various biochemical pathways depending on their specific targets. For instance, if a benzothiazole derivative inhibits COX enzymes, it would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of benzothiazole derivatives can vary widely and would depend on the specific structure of the compound. Some benzothiazole derivatives have been found to have favorable pharmacokinetic profiles .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if a benzothiazole derivative inhibits COX enzymes, it could potentially reduce inflammation .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS2/c1-2-15(21)20-18-16(11-7-3-5-9-13(11)22-18)17-19-12-8-4-6-10-14(12)23-17/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYGCVUJOCAPAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C2=C(S1)CCCC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2961245.png)

![(3S,10R,13S)-17-Benzoimidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/no-structure.png)

![4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride](/img/structure/B2961248.png)

![Ethyl 6-acetamido-2-methyl-7-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2961252.png)

![Benzo[b]thiophen-2-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2961259.png)

![(3,5-Dimethylphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2961261.png)